6-Amino-1-ethyl-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
6-Amino-1-ethyl-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound featuring a tetrahydropyrimidine core substituted with an ethyl group at position 1, an amino group at position 6, and a thiazole ring bearing a 4-hydroxyphenyl moiety at position 3. This structure combines pharmacophoric elements such as the hydroxyphenyl group (implicated in hydrogen bonding and receptor interactions) and the thiazole ring (associated with diverse bioactivities, including antimicrobial and antitumor properties). Its molecular formula is C₁₆H₁₆N₄O₃S, with a molecular weight of 344.4 g/mol (estimated from analogous compounds in ).
Properties
IUPAC Name |
6-amino-1-ethyl-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-2-19-12(16)11(13(21)18-15(19)22)10-7-23-14(17-10)8-3-5-9(20)6-4-8/h3-7,20H,2,16H2,1H3,(H,18,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKDPMARNAEWCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=O)NC1=O)C2=CSC(=N2)C3=CC=C(C=C3)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through multiple synthetic routes, often involving multi-step reactions. One common method includes the condensation of appropriate precursors such as ethylamine, 4-hydroxybenzaldehyde, and thiourea under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, and may involve heating to promote the formation of the thiazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like halides or alkylating agents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
- Anticancer Activity : In vitro studies have shown effectiveness against various cancer cell lines.
- Antimicrobial Properties : Exhibits inhibitory effects on several microbial strains.
- Anti-inflammatory Effects : Potential for use in treating inflammatory conditions.
Case Study 1: Anticancer Activity
A study published in MDPI highlighted the antiproliferative effects of similar tetrahydropyrimidine derivatives against cancer cell lines. The mechanisms involved include apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Antimicrobial Efficacy
Research conducted on thiazole derivatives indicated that compounds with similar structures to 6-amino-1-ethyl-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione displayed significant activity against Staphylococcus aureus and Escherichia coli. This suggests a promising application in developing new antimicrobial agents .
Case Study 3: Anti-inflammatory Potential
Another study evaluated the anti-inflammatory properties of pyrimidine derivatives in vivo. The results indicated that these compounds could significantly reduce inflammation markers in animal models .
Applications in Drug Development
The unique structure of 6-amino-1-ethyl-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione positions it as a candidate for further development in drug formulations targeting:
- Cancer therapies
- Infectious diseases
- Chronic inflammatory disorders
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
6-Amino-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS: 871548-23-1)
- Molecular Formula : C₁₅H₁₄N₄O₃S
- Molecular Weight : 330.36 g/mol
- Substituents : Methyl groups at positions 1 and 3 instead of ethyl at position 1.
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Monohydrate
- Molecular Formula : C₁₅H₁₇N₂O₄S
- Molecular Weight : 333.38 g/mol
- Substituents : A thioxo (S=O) group at position 2 and a carboxylate ester at position 4.
- Key Difference : The thioxo group enhances hydrogen-bonding capacity, while the carboxylate ester may improve solubility but reduce metabolic stability .
Pyrazol-4-yl-Substituted Dihydropyrimidinone Derivatives
- Example : Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Substituents : A pyrazole ring at position 4 and a chlorine atom.
Data Tables
Table 1. Structural and Functional Comparison of Analogous Compounds
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The ethyl group at position 1 may enhance lipophilicity and blood-brain barrier penetration compared to methyl analogues. The hydroxyphenyl-thiazole moiety is critical for target engagement, as seen in receptor-binding studies of similar compounds .
- Crystallographic Insights : Hydrogen-bonding patterns (e.g., N–H···O and O–H···S interactions) in related structures () stabilize the tetrahydropyrimidine ring, influencing conformational rigidity and activity .
- Synthetic Challenges : Functionalization at position 5 (thiazole attachment) requires regioselective coupling, as demonstrated in and .
Biological Activity
6-Amino-1-ethyl-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound with significant potential in medicinal chemistry. Its structure incorporates a tetrahydropyrimidine core and various functional groups that enhance its biological activity. This article explores the compound's synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 334.36 g/mol. The presence of amino and hydroxy groups contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₄O₃S |
| Molecular Weight | 334.36 g/mol |
| CAS Number | 871544-59-1 |
| Solubility | Soluble in DMSO and ethanol |
Synthesis
The synthesis of 6-amino-1-ethyl-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step reactions that may require specific conditions such as temperature control and solvent selection. Microwave-assisted synthesis has been noted to improve reaction rates and yields.
Anticancer Activity
Research indicates that compounds similar to 6-amino-1-ethyl-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values for these compounds ranged from 10 to 25 µM in different cell lines, indicating potent anticancer activity.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of bacterial strains. Studies have reported the following findings:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound can be effective against both Gram-positive and Gram-negative bacteria as well as fungi.
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in cancer cell proliferation and microbial metabolism. It is believed to interact with DNA or RNA synthesis pathways or inhibit specific enzymes critical for cellular division.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Anticancer Activity : A study published in Medicinal Chemistry demonstrated that derivatives of tetrahydropyrimidines showed enhanced cytotoxicity against breast cancer cells when modified with hydroxyphenyl groups .
- Antimicrobial Efficacy : Research highlighted in Journal of Antibiotics indicated that thiazole-containing compounds exhibited strong antibacterial activity against resistant strains of bacteria .
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications on the thiazole ring significantly affected the anticancer potency of pyrimidine derivatives .
Q & A
Basic: What synthetic strategies are effective for preparing tetrahydropyrimidine dione derivatives with thiazole substituents?
Answer:
- Cyclization of thiosemicarbazides in basic media forms pyrimidine-2,4-dione cores with thiazole or triazole substituents. For example, cyclizing 1-(2,4-dioxo-tetrahydropyrimidin-6-yl)carbonyl-4-R-thiosemicarbazides yields 6-(thiazolyl)pyrimidine-2,4-diones (R = aryl/alkyl) .
- Alkylation reactions using benzyl chlorides or chloroacetamides in DMF with K₂CO₃ as a promoter introduces N-alkyl groups to the pyrimidine core .
- Multistep coupling reactions (e.g., nucleophilic substitutions) enable selective functionalization of the thiazole and hydroxyphenyl groups while minimizing side reactions .
Advanced: How do electronic effects of substituents on the thiazole ring influence reactivity in functionalization reactions?
Answer:
- Electron-donating groups (e.g., 4-hydroxyphenyl) stabilize intermediates during acetylation or alkylation, enhancing reaction yields. For example, acetylation proceeds smoothly with R = Ph due to resonance stabilization, but fails for R = Allyl due to steric hindrance and reduced electronic activation .
- Steric effects : Bulky substituents on the thiazole ring (e.g., 4-ethylphenyl) may hinder access to reactive sites, necessitating optimized reaction conditions (e.g., higher temperatures or polar aprotic solvents) .
- Methodological tip : Use Hammett constants or DFT calculations to predict substituent effects on reaction pathways .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., ethyl, hydroxyphenyl) and confirms the tetrahydropyrimidine dione core .
- X-ray crystallography : Resolves structural ambiguities, such as the planar geometry of the thiazole ring and hydrogen-bonding interactions in the pyrimidine dione moiety .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for verifying alkylation or acetylation products .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar pyrimidine diones?
Answer:
- Standardize assays : Use consistent cell lines (e.g., HepG2 for anticancer studies) and protocols (e.g., MIC for antimicrobial activity) to minimize variability .
- Control for purity : Employ HPLC (>95% purity) to exclude confounding effects from synthetic byproducts .
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., thiazole vs. oxadiazole substituents) to isolate structural determinants of activity. For example, thiazole derivatives often show enhanced antimicrobial activity over oxadiazoles due to improved membrane penetration .
Advanced: What computational approaches complement experimental data in analyzing this compound’s reactivity and bioactivity?
Answer:
- Density Functional Theory (DFT) : Predicts reaction transition states (e.g., acetylation energy barriers) and electronic properties (e.g., HOMO-LUMO gaps) to explain substituent effects .
- Molecular docking : Models interactions with biological targets (e.g., DNA gyrase for antimicrobial activity) to prioritize analogs for synthesis .
- Molecular dynamics (MD) simulations : Assess stability of protein-ligand complexes, particularly for hydroxyphenyl-thiazole interactions in enzyme inhibition .
Basic: What are the key challenges in optimizing reaction yields for N-alkylation of the pyrimidine dione core?
Answer:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require strict anhydrous conditions to avoid hydrolysis .
- Base optimization : K₂CO₃ or Cs₂CO₃ promotes alkylation without degrading sensitive substituents (e.g., hydroxyphenyl groups) .
- Workup strategies : Use ice-water quenching to precipitate products and minimize side reactions during purification .
Advanced: How does the hydroxyphenyl group influence the compound’s pharmacokinetic properties?
Answer:
- Hydrogen-bonding capacity : The 4-hydroxyphenyl group enhances solubility via interactions with biological membranes but may reduce metabolic stability due to glucuronidation .
- Methodological validation : Perform in vitro metabolic assays (e.g., liver microsomes) to assess oxidative degradation pathways .
- Bioisosteric replacement : Replace the hydroxyl group with fluorine or methoxy to balance solubility and stability while retaining activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
